molecular formula C7H8N4O B1461178 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 87412-86-0

1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B1461178
CAS RN: 87412-86-0
M. Wt: 164.16 g/mol
InChI Key: LBJDDQKURCNLKC-UHFFFAOYSA-N
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Description

“1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C5H8N2 . It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Synthetic and Medicinal Aspects

The pyrazolo[3,4-d]pyrimidine scaffold, including 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is recognized for its wide-ranging medicinal properties. This heterocyclic compound serves as a fundamental building block in drug discovery, exhibiting anticancer, anti-infectious, anti-inflammatory, and central nervous system (CNS) agent properties, among others. The structure-activity relationship (SAR) studies of this scaffold have gained significant attention, leading to the derivation of numerous lead compounds for various disease targets. This highlights the potential for further exploration and utilization of this scaffold in developing novel therapeutic agents (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to the pyrazolo[3,4-d]pyrimidine structure, is crucial in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The 5H-pyrano[2,3-d]pyrimidine scaffolds, for instance, are investigated for their broad applicability, highlighting the importance of developing innovative synthetic pathways for such compounds. This research underscores the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing these scaffolds, suggesting potential applications for this compound in creating bioactive molecules (Parmar et al., 2023).

Regio-Orientation in Structural Assignments

The study of regio-orientation in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, such as this compound, is critical for understanding their chemical properties and potential applications. This research addresses the challenges and controversies associated with the regio-orientation of substituents on the pyrimidine ring, providing valuable insights for future synthetic strategies and applications of these compounds in scientific research (Mohamed & Mahmoud, 2019).

Mechanism of Action

Target of Action

The primary target of the compound 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2 through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are suitable, as indicated by in silico ADMET studies . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for determining its bioavailability .

Result of Action

The action of this compound results in significant cytotoxic activities against various cell lines . It has been shown to inhibit cell cycle progression and induce apoptosis within cells . It also significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of the compound can affect its interaction with the target

Future Directions

The future directions for the study of “1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” and related compounds could involve further exploration of their potential medicinal applications, particularly as anticancer agents . Additionally, further studies could focus on optimizing their synthesis and improving their selectivity and potency .

properties

IUPAC Name

1,3-dimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)8-3-9-7(5)12/h3H,1-2H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJDDQKURCNLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519891
Record name 1,3-Dimethyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87412-86-0
Record name 1,3-Dimethyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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